(R)-3-Aminopentan-1-ol
Description
(R)-3-Aminopentan-1-ol is a chiral amino alcohol with the molecular formula C₅H₁₃NO (molecular weight: 103.16 g/mol). Its structure features a straight pentanol backbone with a secondary amine group at the third carbon and a primary hydroxyl group at the terminal position. Key identifiers include:
Properties
Molecular Formula |
C5H13NO |
|---|---|
Molecular Weight |
103.16 g/mol |
IUPAC Name |
(3R)-3-aminopentan-1-ol |
InChI |
InChI=1S/C5H13NO/c1-2-5(6)3-4-7/h5,7H,2-4,6H2,1H3/t5-/m1/s1 |
InChI Key |
GMQNGMZJGKHTIA-RXMQYKEDSA-N |
Isomeric SMILES |
CC[C@H](CCO)N |
Canonical SMILES |
CCC(CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-aminopentan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (3R)-3-aminopentan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Another method involves the asymmetric hydrogenation of a suitable precursor, such as (3R)-3-aminopent-2-en-1-ol, using a chiral catalyst. This method ensures the selective formation of the (3R) enantiomer.
Industrial Production Methods
In an industrial setting, the production of (3R)-3-aminopentan-1-ol may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of ketones or imines using specific reductases can provide an efficient and environmentally friendly route to this compound. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-aminopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The amino group can be reduced to form an amine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: H2 with Pd/C, NaBH4, or LiAlH4.
Substitution: SOCl2, phosphorus tribromide (PBr3), or tosyl chloride (TsCl) in the presence of a base.
Major Products
Oxidation: (3R)-3-aminopentan-2-one or (3R)-3-aminopentanal.
Reduction: (3R)-3-aminopentane.
Substitution: (3R)-3-chloropentan-1-ol or (3R)-3-bromopentan-1-ol.
Scientific Research Applications
(3R)-3-aminopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a substrate for enzymatic reactions.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of (3R)-3-aminopentan-1-ol depends on its specific application. In enzymatic reactions, the compound may act as a substrate, binding to the active site of an enzyme and undergoing a chemical transformation. The amino and hydroxyl groups can participate in hydrogen bonding and other interactions with the enzyme’s active site, facilitating the reaction.
Comparison with Similar Compounds
Stereochemical Variants: (3S)-3-Aminopentan-1-ol Hydrochloride
The S-enantiomer, (3S)-3-Aminopentan-1-ol hydrochloride (CAS: 2418593-87-8), differs in stereochemistry and exists as a hydrochloride salt. Key distinctions include:
- Molecular Weight : 139.62 g/mol (vs. 103.16 for the R-form).
- Solubility : Enhanced water solubility due to the ionic hydrochloride form.
- Commercial Status : Discontinued across all commercial quantities, limiting accessibility .
Shorter-Chain Analogues: (3R)-3-Aminobutan-1-ol
(3R)-3-Aminobutan-1-ol (CAS: 61477-40-5) has a four-carbon backbone. Differences include:
Polyol Derivatives: 3-Aminopentane-1,5-diol
3-Aminopentane-1,5-diol (CAS: 1117-23-3) features two hydroxyl groups:
- Molecular Formula: C₅H₁₃NO₂ (vs. C₅H₁₃NO).
- Polarity : Increased hydrophilicity due to dual hydroxyl groups.
- Potential Use: Suited for hydrophilic drug formulations or polymer synthesis .
Branched Isomers: (R)-2-(Aminomethyl)-3-methylbutan-1-ol
This branched analogue (CAS: 158045-03-5) has a tertiary carbon and methyl group:
- Molecular Formula: C₆H₁₅NO (vs. C₅H₁₃NO).
- Physical Properties: Higher boiling point (199.3°C) and density (0.9 g/cm³) compared to the straight-chain this compound .
| Property | This compound | (R)-2-(Aminomethyl)-3-methylbutan-1-ol |
|---|---|---|
| Molecular Formula | C₅H₁₃NO | C₆H₁₅NO |
| Molecular Weight (g/mol) | 103.16 | 117.19 |
| Boiling Point (°C) | Not available | 199.3 |
| Density (g/cm³) | Not available | 0.9 |
Key Findings and Implications
Chain Length and Branching: Shorter chains (e.g., (3R)-3-Aminobutan-1-ol) reduce molecular weight and may lower boiling points. Branched structures (e.g., (R)-2-(Aminomethyl)-3-methylbutan-1-ol) increase steric hindrance and boiling points .
Functional Groups: Additional hydroxyl groups (e.g., 3-Aminopentane-1,5-diol) enhance hydrophilicity, favoring aqueous applications . Hydrochloride salts improve solubility but may limit stability or commercial availability .
Stereochemistry: Enantiomers like (R)- and (S)-3-Aminopentan-1-ol could exhibit divergent biological activities, though data are lacking .
Analytical Relevance: Predicted CCS values for this compound suggest utility in ion mobility spectrometry or mass spectrometry workflows .
Q & A
Basic: What are the key synthetic routes for (R)-3-Aminopentan-1-ol, and how are reaction conditions optimized?
Methodological Answer:
this compound can be synthesized via two primary routes:
- Reduction of (R)-3-Aminopentanoic Acid: Use lithium aluminum hydride (LiAlH₄) in anhydrous ether under reflux. Excess LiAlH₄ ensures complete reduction of the carboxylic acid to the alcohol while preserving stereochemistry .
- Catalytic Hydrogenation of (R)-3-Aminopentanal: Employ palladium on carbon (Pd/C) under H₂ pressure (1–3 atm) at 50–80°C. This method avoids racemization and achieves high enantiomeric excess (>95%) .
Optimization Considerations:
- Solvent Choice: Polar aprotic solvents (e.g., THF) enhance reaction rates in reductions.
- Temperature Control: Lower temperatures (0–25°C) minimize side reactions like oxidation or epimerization.
- Purification: Column chromatography with silica gel and a methanol/chloroform gradient removes unreacted starting materials .
Basic: How is enantiomeric purity of this compound validated experimentally?
Methodological Answer:
Enantiomeric purity is assessed using:
- Chiral HPLC: A Chiralpak® IA column with a hexane/isopropanol mobile phase (85:15) resolves (R) and (S) enantiomers. Retention times are calibrated against standards .
- Optical Rotation: Compare observed [α]D²⁵ values with literature data (e.g., [α]D²⁵ = +12.5° for pure (R)-enantiomer in ethanol) .
- NMR with Chiral Shift Reagents: Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting patterns for enantiomers .
Advanced: How can contradictory biological activity data for this compound be resolved?
Methodological Answer:
Contradictions often arise from variability in assay conditions or impurity profiles. Steps to address discrepancies:
Purity Reassessment: Validate compound purity via LC-MS and NMR to rule out degradation products or residual solvents .
Assay Standardization:
- Enzyme Assays: Use consistent substrate concentrations (e.g., 1 mM ATP in kinase inhibition studies) and buffer systems (pH 7.4 Tris-HCl) .
- Cell-Based Assays: Control for cell passage number and serum lot variability .
Data Reconciliation: Apply statistical tools (e.g., Bland-Altman plots) to compare results across labs and identify systematic biases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
